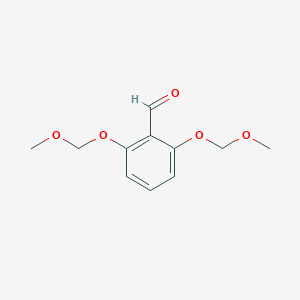

2,6-Bis(methoxymethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2,6-bis(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O5/c1-13-7-15-10-4-3-5-11(9(10)6-12)16-8-14-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

URQPUXMZAJAFJW-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C(=CC=C1)OCOC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: Positional Effects

- 2,4-Bis(methoxymethoxy)benzaldehyde (CAS: 13709-06-3): Shares the same molecular formula (C11H14O5) but differs in substituent positions (2- and 4- vs. 2- and 6-positions). Applications: Used in synthesizing chalcone derivatives for antimicrobial studies.

Substituent-Type Variants

3,6-Dimethoxy-2-phenylmethoxybenzaldehyde (CAS: 211935-25-0):

- Molecular formula : C16H16O4 (MW: 272.30 g/mol ).

- Features a phenylmethoxy (-OCH2C6H5) group at the 2-position and methoxy groups at 3- and 6-positions.

- The bulky phenylmethoxy group increases hydrophobicity (XLogP: ~2.5 ) compared to 2,6-bis(methoxymethoxy)benzaldehyde (XLogP: 1.2).

- Applications : Likely used in materials science due to enhanced thermal stability.

2,3-Bis(phenylmethoxy)benzaldehyde (CAS: 5779-91-9):

Mono-Substituted Derivatives

- 4-(Methoxymethoxy)benzaldehyde: A mono-substituted analog with a single methoxymethoxy group. Simpler structure (C9H10O3, MW: 166.18 g/mol) allows faster reaction kinetics in aldol condensations compared to bis-substituted derivatives.

Volatility and Stability

- Benzaldehyde derivatives with methoxymethoxy groups exhibit reduced volatility compared to unsubstituted benzaldehyde. For example, in deodorization studies, substituted benzaldehydes like 2,6-bis(methoxymethoxy)benzaldehyde are less prone to evaporative loss than simpler aldehydes (e.g., pentanal, hexanal).

Data Table: Key Properties of Compared Compounds

Preparation Methods

Methoxymethylation with MOMCl

In a representative procedure, 2,6-dihydroxybenzaldehyde (1.38 g, 10 mmol) is dissolved in dichloromethane (20 mL) at 0°C. Diisopropylethylamine (DIPEA, 6.0 mmol) and MOMCl (6.9 mmol) are added dropwise, followed by stirring at 0°C for 2.5 hours. The reaction is quenched with saturated NH₄Cl, and the product is extracted, dried, and purified to yield 2,6-bis(methoxymethoxy)benzaldehyde (19 ) in 93% yield.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2,6-Dihydroxybenzaldehyde |

| Reagents | MOMCl, DIPEA, CH₂Cl₂ |

| Temperature | 0°C |

| Yield | 93% |

| Purity (¹H NMR) | δ 10.51 (s, 1H), 5.27 (s, 4H) |

This method avoids overprotection due to the steric hindrance of the 2,6-positions, ensuring high regioselectivity.

Formylation of Protected Benzene Derivatives

Alternative routes begin with pre-protected benzene derivatives, introducing the aldehyde group via directed ortho-metalation or Vilsmeier-Haack formylation.

Directed Lithiation and Formylation

Aryl bromides such as 1,3-bis(methoxymethoxy)-5-bromobenzene (21 ) undergo lithiation at -78°C using n-BuLi, followed by quenching with dimethylformamide (DMF) to install the aldehyde group.

Procedure:

-

21 (3.55 g, 11.1 mmol) in Et₂O (200 mL) is treated with n-BuLi (13 mmol) at -78°C.

-

DMF (12 mmol) is added, and the mixture is warmed to room temperature.

-

Purification via column chromatography yields 19 in 50% yield.

Challenges:

-

Low-temperature control (-78°C) is critical to prevent side reactions.

-

Yields are moderate (50–60%) due to competing decomposition pathways.

Multi-Step Convergent Synthesis

For complex analogs, a convergent approach combines separately synthesized fragments via Horner-Wadsworth-Emmons (HWE) olefination or Suzuki coupling.

Horner-Wadsworth-Emmons Condensation

In the synthesis of Schweinfurthin F analogs, aldehyde 19 is coupled with a phosphonate ester under HWE conditions to form a stilbene core.

Steps:

-

Aldehyde Preparation: As described in Section 1.1.

-

Phosphonate Synthesis: Aryl phosphonates are prepared via Arbuzov reaction.

-

Coupling: Aldehyde 19 and phosphonate are reacted with NaH in THF, yielding the trans-stilbene product in 70–85% yield.

Advantages:

Demethylation-Protection Strategies

Polymethoxy precursors can be selectively demethylated and reprotected to achieve the desired substitution pattern.

Boron Tribromide-Mediated Demethylation

2,6-Dimethoxybenzaldehyde is treated with BBr₃ in CH₂Cl₂ at -78°C to yield 2,6-dihydroxybenzaldehyde, which is subsequently protected with MOMCl.

Data:

| Step | Conditions | Yield |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C | 65% |

| Methoxymethylation | MOMCl, DIPEA, 0°C | 85% |

This method is less favored due to hazardous BBr₃ handling and competing overdemethylation.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Protection | 2,6-Dihydroxybenzaldehyde | MOMCl, DIPEA | 93 | High yield, one-step | Limited to available diols |

| Directed Formylation | Aryl bromide | n-BuLi, DMF | 50 | Flexible substitution | Low-temperature sensitivity |

| Convergent Synthesis | Pre-formed fragments | NaH, THF | 70–85 | Modular, scalable | Multi-step complexity |

| Demethylation-Reprotection | Dimethoxy analog | BBr₃, MOMCl | 65 (step 1) | Accesses diverse substrates | Hazardous reagents, lower yield |

Mechanistic Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Bis(methoxymethoxy)benzaldehyde, and how can purity be optimized?

- Methodology : The compound can be synthesized via a two-step process:

Protection of hydroxyl groups : React 2,6-dihydroxybenzaldehyde with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., DIPEA) to introduce methoxymethoxy groups at the 2,6-positions.

Oxidation : Use mild oxidizing agents (e.g., PCC or Swern oxidation) to ensure aldehyde functionality is retained .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Purity (>95%) can be verified via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2,6-Bis(methoxymethoxy)benzaldehyde?

- NMR Analysis :

- ¹H NMR : Expect singlet peaks for the aldehyde proton (~10 ppm) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCH₃, δ 4.6–5.0 ppm for OCH₂O). Aromatic protons (ortho to substituents) appear as a singlet near δ 7.5 ppm.

- ¹³C NMR : Key signals include the aldehyde carbon (~190 ppm), OCH₃ (~56 ppm), and OCH₂O (~94 ppm) .

Q. What storage conditions ensure the stability of 2,6-Bis(methoxymethoxy)benzaldehyde?

- Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or moisture absorption. Stability under these conditions exceeds 12 months .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties of 2,6-Bis(methoxymethoxy)benzaldehyde?

- DFT Studies : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. These predict reactivity in nucleophilic/electrophilic reactions and guide catalyst design .

- Thermochemical Data : Atomization energies and ionization potentials can be modeled to assess thermodynamic stability .

Q. How does the steric and electronic environment of 2,6-Bis(methoxymethoxy)benzaldehyde influence its reactivity in cross-coupling reactions?

- Steric Effects : The bulky methoxymethoxy groups at the 2,6-positions hinder axial attack, favoring para-substitution in electrophilic aromatic substitution.

- Electronic Effects : Electron-donating methoxymethoxy groups activate the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings. Optimize with Pd(OAc)₂ and SPhos ligand in THF/H₂O .

Q. What analytical strategies resolve contradictions in reported spectral data for methoxymethoxy-substituted benzaldehydes?

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3,4-bis(2-methoxyethoxy)benzaldehyde ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄O₅ requires m/z 226.0841). Discrepancies in isotopic patterns may indicate impurities .

Q. How does 2,6-Bis(methoxymethoxy)benzaldehyde behave under acidic or basic conditions?

- Acidic Hydrolysis : Methoxymethoxy groups are cleaved with HCl/MeOH (1:1), regenerating 2,6-dihydroxybenzaldehyde. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .

- Base Stability : The compound is stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) via aldol condensation. Use buffered conditions (pH 7–9) for reactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.